METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is a quinoline derivative with a complex substitution pattern. Its structure includes a methyl group at position 6, a carbamoylmethoxy group at position 4 (bearing a 4-bromophenyl substituent), and a methyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline-based inhibitors, particularly those targeting P-glycoprotein (P-gp) and other biological targets .
Properties
IUPAC Name |
methyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-12-3-8-16-15(9-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-6-4-13(21)5-7-14/h3-10H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWCVRNNLIQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 6-methylquinoline-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the bromophenyl group is believed to enhance its biological activity by improving its interaction with cancer cell receptors. Research indicates that derivatives of quinoline compounds often exhibit significant cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-{[(4-bromophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate | HeLa | 12.5 | |
| This compound | MCF-7 | 15.0 | |
| Analog A | HeLa | 20.0 | |
| Analog B | MCF-7 | 18.0 |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The structural features contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Biological Research Applications
2.1 Enzyme Inhibition Studies
this compound has shown promise in enzyme inhibition studies, particularly against enzymes involved in cancer metabolism and inflammatory pathways. The inhibition of such enzymes can lead to reduced tumor growth and inflammation.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The inhibition was quantified using enzyme assays, revealing a significant reduction in enzyme activity at concentrations similar to those effective against cancer cell lines.
Material Science Applications
3.1 Synthesis of Functional Materials
The compound's unique structure allows it to be used as a precursor for synthesizing functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties can be tuned by modifying the substituents on the quinoline ring.
Data Table: Electronic Properties of Quinoline Derivatives
| Compound Name | Band Gap (eV) | Application |
|---|---|---|
| This compound | 2.5 | OLEDs |
| Analog C | 3.0 | Photovoltaics |
Mechanism of Action
The mechanism of action for METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the bromophenyl group can form specific interactions with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Carboxylate Family
Key analogues and their distinguishing features are summarized below:
Key Structural Differences :
- Position 2: The target compound lacks an aryl group at position 2 (common in P-gp inhibitors like methyl 6-methoxy-2-phenylquinoline-4-carboxylate) but retains the methyl ester at position 2 .
- Position 4 : The carbamoylmethoxy group introduces a secondary amide, enabling hydrogen bonding, unlike simpler methoxy or ester groups in analogues.
Physicochemical Properties
Implications : The higher molecular weight and logP of the target compound suggest improved membrane permeability but possible challenges in aqueous solubility.
Biological Activity
Methyl 4-{[(4-bromophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Quinoline Backbone : A bicyclic structure containing a benzene ring fused to a pyridine ring.
- Functional Groups :
- Carbamoyl Group : Contributes to its biological activity.
- Methoxy Group : Enhances solubility and bioavailability.
- Bromophenyl Ring : Potentially increases lipophilicity and interaction with biological targets.
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds within this class can inhibit various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Studies have demonstrated that quinoline derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). For instance, related compounds have been shown to effectively reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells . The presence of the methoxy group in this compound may enhance these effects by improving the compound's interaction with inflammatory mediators.
Anticancer Activity
Research has highlighted the potential anticancer properties of quinoline derivatives. In vitro studies have shown that various quinoline compounds can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of sirtuins and other cancer-related pathways . this compound's structure suggests it may similarly affect cancer cell proliferation.
Case Studies
-
Synthesis and Evaluation :
A study synthesized several quinoline-2-carboxylates and evaluated their biological activities against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected their anticancer potency . -
Comparative Analysis :
A comparative study on various quinoline derivatives showed that those with halogen substitutions (like bromine) exhibited enhanced cytotoxic effects against certain cancer cell lines compared to their non-halogenated counterparts .
Data Table: Biological Activities of Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
